2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide
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Overview
Description
2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Coupling Reaction: The furan-2-yl and pyridin-4-yl groups can be introduced via a Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst and a boronic acid derivative of the furan and pyridine rings.
Methoxylation: The methoxy group can be introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening for reaction optimization and the implementation of green chemistry principles to minimize waste and energy consumption are also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan and pyridine rings can undergo oxidation to form corresponding oxides or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or sodium methoxide in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of furan oxides or pyridine N-oxides.
Reduction: Formation of dihydrofuran or dihydropyridine derivatives.
Scientific Research Applications
2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which 2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The furan and pyridine rings can engage in π-π stacking interactions or hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(pyridin-4-ylmethyl)-5-methoxybenzamide
- 2-bromo-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide
- 2-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide
Uniqueness
2-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5-methoxybenzamide is unique due to the presence of both furan and pyridine rings, which can confer distinct electronic properties and reactivity patterns. The bromine atom also provides a versatile handle for further functionalization through substitution reactions.
This compound’s combination of structural features makes it a valuable scaffold for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-5-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-23-13-4-5-15(19)14(10-13)18(22)21-11-12-6-7-20-16(9-12)17-3-2-8-24-17/h2-10H,11H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVRVAXDTXMTTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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